molecular formula C6H8N4 B1278210 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile CAS No. 4788-15-2

5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile

Cat. No. B1278210
CAS RN: 4788-15-2
M. Wt: 136.15 g/mol
InChI Key: UXCCGIWVLMDSPZ-UHFFFAOYSA-N
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Description

5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The compound of interest is further substituted with an amino group at position 5, an ethyl group at position 1, and a carbonitrile group at position 4, which contributes to its reactivity and potential applications in various fields, including medicinal chemistry and agriculture .

Synthesis Analysis

The synthesis of pyrazole derivatives, including those similar to 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile, has been reported using various methods. One approach involves a four-component reaction that does not require a catalyst and is performed in water at ambient temperature, leading to the formation of 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives . Another method utilizes a one-pot multicomponent cyclocondensation in a deep eutectic solvent, which is environmentally friendly and avoids the use of toxic catalysts and solvents . Additionally, a facile one-pot synthesis using alumina–silica-supported MnO2 as a recyclable catalyst in water has been developed, yielding high product yields .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using X-ray crystallography. For instance, the crystal structure of a related compound, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, was elucidated, providing insights into the arrangement of atoms and the geometry of the molecule . The crystal and molecular structure of another derivative, 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, revealed intermolecular interactions that stabilize the crystal structure .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, forming a wide range of products. For example, the reaction of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds has been investigated, and a reaction mechanism was proposed . Schiff bases have been synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-disubstituted pyrazole-4-carboxaldehydes derivatives, showcasing the versatility of pyrazole derivatives in forming new compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The crystal structure analysis provides information on the molecular geometry, which can affect the compound's physical properties, such as melting point and solubility. The presence of functional groups like amino and carbonitrile also impacts the chemical reactivity and the ability to form hydrogen bonds and other intermolecular interactions . These properties are crucial for the application of these compounds in various fields, including their use as intermediates in the synthesis of biologically active molecules or in crop protection .

Scientific Research Applications

Crystal and Molecular Structure

The crystal structure of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile derivatives has been a subject of study. For example, the crystal and molecular structure of 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile reveals the substitution of the pyrazole ring with amino, carbonitrile, and 2-chloro-ethyl groups, which is stabilized by intermolecular N-H…N and C-H…Cl interactions (Fathima et al., 2014).

Synthesis Methodologies

Various methodologies have been developed for the synthesis of 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile and its derivatives. For instance, a novel, facile one-pot multicomponent protocol using alumina–silica-supported MnO2 as a recyclable catalyst in water has been developed for synthesizing these derivatives (Poonam & Singh, 2019). Another study details the synthesis of 6-amino-2H, 4H-pyrano[2,3-с]pyrazole-5-carbonitriles in a deep eutectic solvent (Bhosle et al., 2016).

Reaction Mechanisms and Intermediates

The compound has been used as a key intermediate in various chemical reactions. For instance, a series of pyrazoles synthesized for applications in crop protection utilized 5-amino-1-aryl-1H-pyrazole-4-carbonitriles (Plem et al., 2015). Additionally, the reaction mechanism of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds has been explored (Liu et al., 2013).

Applications in Synthesis of Novel Compounds

5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile has been used in the synthesis of novel compounds with potential biological activities. For example, a study describes the synthesis of Schiff base scaffolds of pyrazole nuclei, which exhibit various pharmacological activities (Karati et al., 2022).

Molecular Interactions and Spectral Properties

The interaction of 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile derivatives with other molecules and the subsequent enhancement of spectral properties have been studied. A research paper discusses the electronic properties of a fluoropyrazolecarbonitrile derivative and its enhanced spectral properties upon adsorption with fullerene (Biointerface Research in Applied Chemistry, 2022).

properties

IUPAC Name

5-amino-1-ethylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-2-10-6(8)5(3-7)4-9-10/h4H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCCGIWVLMDSPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444923
Record name 5-AMINO-1-ETHYL-1H-PYRAZOLE-4-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile

CAS RN

4788-15-2
Record name 5-AMINO-1-ETHYL-1H-PYRAZOLE-4-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethoxy-methylidenemalononitrile 1b (1.73 g, 14.17 mmol) was added portionwise to a mixture of N-ethylhydrazine oxalate (1 equiv., 2.13 ml) and triethylamine (2.1 equiv., 4.17 ml) in ethanol (20 ml) and the reaction mixture was refluxed for 1 hour, cooled to room temperature, precipitate filtered, washed with ethanol and dried to give 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile 2b as white crystalline solid (1.02 g, 53%).
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
2.13 mL
Type
reactant
Reaction Step One
Quantity
4.17 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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